(2-Chloro-5-methylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-5-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLYJSVLGHEJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Methylphenyl Acetic Acid
Established Laboratory Synthetic Pathways
Traditional laboratory methods for the synthesis of (2-Chloro-5-methylphenyl)acetic acid and related arylacetic acids often rely on multi-step sequences involving hydrolysis, oxidation, or the adaptation of conventional carboxylic acid syntheses.
Hydrolysis of Phenylacetic Acid Esters
A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This reaction can be catalyzed by either an acid or a base. organic-chemistry.org
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. organic-chemistry.org
Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible and typically goes to completion, yielding the carboxylate salt, which is then acidified to produce the final carboxylic acid. organic-chemistry.org A patent for a related compound, 2-thiophenyl-5-propionyl phenylacetic acid, describes a hydrolysis step of a methyl phenylacetate (B1230308) derivative using sodium hydroxide. google.com
| Reaction Type | Catalyst/Reagent | Key Features |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Reversible reaction. organic-chemistry.org |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible, proceeds to completion. organic-chemistry.org |
Oxidation of Corresponding Phenylpropanoic Acid Derivatives
While direct oxidation of a corresponding phenylpropanoic acid is a conceptually simple route, other oxidative transformations are more commonly employed for the synthesis of arylacetic acids. One such method is the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 1-(2-chloro-5-methylphenyl)ethanone (B7819791) with sulfur and a secondary amine like morpholine, followed by hydrolysis of the resulting thiomorpholide. thieme-connect.desciencemadness.org
| Reaction | Starting Material | Reagents | Intermediate | Final Product |
| Willgerodt-Kindler | 1-(2-chloro-5-methylphenyl)ethanone | 1. Sulfur, Morpholine2. H₂O, H⁺/⁻OH | (2-Chloro-5-methylphenyl)thioacetomorpholide | This compound |
Conventional Carboxylic Acid Synthesis Routes Adapted for Arylacetic Acids
Several classical named reactions in organic chemistry can be adapted for the synthesis of arylacetic acids, including this compound.
One prominent example is the Arndt-Eistert synthesis , which allows for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.org In this sequence, a substituted benzoic acid, such as 2-chloro-5-methylbenzoic acid, would first be converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of water to form the desired this compound. organic-chemistry.orgadichemistry.com
Another conventional route involves the cyanation of a substituted benzyl (B1604629) halide followed by hydrolysis . For instance, 2-chloro-5-methylbenzyl chloride can be reacted with sodium or potassium cyanide to form 2-(2-chloro-5-methylphenyl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile group yields this compound. A patent for the preparation of 2,5-dimethylphenylacetyl chloride describes a similar multi-step process involving chloromethylation, cyanidation, and hydrolysis. google.com
| Synthetic Route | Starting Material | Key Steps |
| Arndt-Eistert Synthesis | 2-Chloro-5-methylbenzoic acid | 1. Formation of acid chloride2. Reaction with diazomethane3. Wolff rearrangement organic-chemistry.orgwikipedia.org |
| Cyanide Hydrolysis | 2-Chloro-5-methylbenzyl chloride | 1. Cyanation with NaCN or KCN2. Hydrolysis of the resulting nitrile |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of arylacetic acids, often employing transition metal catalysts to facilitate key bond-forming reactions.
Metal-Catalyzed Coupling Reactions in C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the crucial aryl-CH₂COOH bond.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an arylboronic acid with an α-haloacetate. libretexts.org For the target molecule, this would entail the reaction of (2-chloro-5-methylphenyl)boronic acid with an ester of bromoacetic acid, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base. harvard.edu Subsequent hydrolysis of the resulting ester would yield this compound. The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. organic-chemistry.orgkochi-tech.ac.jp
Heck Reaction : While the classic Heck reaction involves the coupling of an aryl halide with an alkene, organic-chemistry.orglibretexts.org variations of this reaction can be used to synthesize arylacetic acid derivatives. For example, the palladium-catalyzed carbonylation of a substituted benzyl alcohol can produce the corresponding arylacetic acid. wikipedia.org
| Coupling Reaction | Starting Materials | Catalyst System |
| Suzuki-Miyaura | (2-Chloro-5-methylphenyl)boronic acid + Ethyl bromoacetate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) libretexts.orgharvard.edu |
| Carbonylation (Heck-type) | 2-Chloro-5-methylbenzyl alcohol + Carbon monoxide | Palladium catalyst wikipedia.org |
Photochemical and Electrochemical Synthesis Strategies
Emerging synthetic methodologies utilize light or electricity to drive chemical transformations, offering green and efficient alternatives to traditional methods.
Photochemical Synthesis : The application of photochemistry to the synthesis of carboxylic acid derivatives is an area of active research. acs.org For instance, photochemical Wolff rearrangement is a key step in the Arndt-Eistert synthesis and can be initiated by UV light. organic-chemistry.org More recent developments include the use of visible light to promote the decarboxylative oxidation of arylacetic acids. researchgate.net
Electrochemical Synthesis : Electro-organic synthesis provides an alternative method for forming C-C bonds. Recent studies have demonstrated the electrocarboxylation of α,α-dichloroarylmethane derivatives to produce α-chloroarylacetic acids. mdpi.com Although not a direct synthesis of this compound, this demonstrates the potential of electrochemical methods in synthesizing related structures. Electrochemical approaches can also be used for the α-arylation of ketones, which could be precursors to arylacetic acids. rsc.org
These advanced methods, while less commonly applied for the specific synthesis of this compound at present, represent the forefront of synthetic chemistry and may offer more sustainable and efficient routes in the future.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final product isolation. Key green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), are employed to quantitatively assess the "greenness" of a synthetic route. semanticscholar.orgmdpi.com
Several synthetic strategies can be envisioned for this compound that align with green chemistry principles:
Catalytic Approaches: The use of catalytic methods is a cornerstone of green chemistry. For the synthesis of substituted phenylacetic acids, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool. acs.orginventivapharma.com These reactions allow for the efficient formation of the carbon-carbon bond between the substituted phenyl ring and the acetic acid moiety. The advantage of these methods lies in the low catalyst loadings required, which reduces waste and often allows for milder reaction conditions. researchgate.net
Willgerodt-Kindler Reaction Modifications: The Willgerodt-Kindler reaction provides a classical route to aryl acetic acids from aryl ketones. numberanalytics.comvapourtec.com Traditional conditions for this reaction are often harsh and generate significant waste. However, modern modifications, including the use of microwave irradiation and phase-transfer catalysis, can lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents, making it a more environmentally friendly option. researchgate.netacs.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. researchgate.netnih.gov Biocatalytic routes for the production of phenylacetic acid derivatives from renewable feedstocks are being actively explored. researchgate.netfrontiersin.org These methods operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and the generation of hazardous waste. srce.hrrsc.org While specific enzymes for the synthesis of this compound may require development through protein engineering, the potential for a highly sustainable process is substantial.
To illustrate the application of green chemistry metrics, a comparative analysis of hypothetical synthetic routes is presented in the table below.
| Synthetic Route | Key Transformation | Potential Green Advantages | Potential Green Disadvantages | Estimated Atom Economy (%) | Estimated E-Factor |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | High selectivity, mild conditions, low catalyst loading | Palladium contamination in product, cost of catalyst | ~70-80 | 5-15 |
| Modified Willgerodt-Kindler Reaction | Thioamide formation and hydrolysis | Use of readily available starting materials, potential for microwave assistance | Use of sulfur and amines, potential for odorous byproducts | ~60-70 | 10-25 |
| Biocatalytic Route | Enzymatic conversion of a precursor | High selectivity, mild conditions, aqueous medium, renewable feedstock potential | Enzyme stability and cost, lower product concentrations | >90 | <5 |
Scalability Considerations for Research and Industrial Applications
The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges and considerations. A process that is efficient and high-yielding on a gram scale may not be economically viable or safe to operate on a multi-kilogram or ton scale.
Key scalability considerations for the synthesis of this compound include:
Process Safety and Hazard Analysis: A thorough understanding of the reaction thermodynamics, kinetics, and potential for runaway reactions is crucial. For instance, in palladium-catalyzed reactions, exotherms must be carefully managed, and the potential for hydrogen evolution in certain coupling reactions needs to be addressed. acs.org
Raw Material Sourcing and Cost: The availability and cost of starting materials and reagents become paramount at an industrial scale. While a novel catalyst may be highly effective in the lab, its cost and availability in large quantities can be prohibitive for commercial production.
Process Intensification: To improve efficiency and reduce the footprint of the manufacturing process, strategies for process intensification are often employed. vapourtec.comnumberanalytics.comaiche.orgmdpi.com This can include the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and more consistent product quality compared to traditional batch reactors. acs.org
Product Isolation and Purification: The method of product isolation and purification must be robust and scalable. Crystallization is often the preferred method for final product purification in the pharmaceutical industry due to its ability to provide high purity in a single step. The choice of solvent for crystallization is critical and must be guided by both solubility and green chemistry principles.
The following table outlines some of the key challenges and potential mitigation strategies for scaling up the synthesis of this compound.
| Scalability Challenge | Potential Mitigation Strategy | Impact on Process |
|---|---|---|
| Exothermic reactions in batch processing | Transition to continuous flow reactors with better heat exchange | Improved safety, better temperature control, consistent product quality |
| Homogeneous catalyst removal (e.g., Palladium) | Use of heterogeneous catalysts or implementation of advanced purification techniques (e.g., scavenger resins) | Reduced product contamination, potential for catalyst recycling |
| Large volumes of solvent waste | Solvent recycling programs, use of greener solvents, process intensification to reduce solvent usage | Reduced environmental impact, lower operating costs |
| Inconsistent product quality between batches | Implementation of robust process analytical technology (PAT) and automation | Improved process control and consistency |
Chemical Reactivity and Derivatization of 2 Chloro 5 Methylphenyl Acetic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is the primary site for many derivatization reactions, enabling the creation of esters, amides, alcohols, aldehydes, acid halides, and anhydrides. These transformations are fundamental in organic synthesis. kajay-remedies.com
Esterification and amidation are common reactions for carboxylic acids and are frequently employed in combinatorial chemistry to generate large libraries of compounds for screening purposes. kajay-remedies.com
(2-Chloro-5-methylphenyl)acetic acid can be converted to its corresponding esters through reaction with various alcohols under acidic catalysis. For instance, reaction with methanol (B129727) in the presence of sulfuric acid yields the methyl ester. google.com This process is a standard method for protecting the carboxylic acid or modifying the compound's solubility and electronic properties.
Amidation involves reacting the carboxylic acid, or a more reactive derivative like an acid chloride, with an amine. This reaction forms a stable amide bond, which is a core component of many biologically active molecules. The formation of N-(2-Chloro-5-methylphenyl)succinamic acid from 2-chloro-5-methylaniline (B1583412) and succinic anhydride (B1165640) demonstrates the amenability of the chloro-methyl-phenyl scaffold to amide bond formation. nih.gov These reactions are crucial for creating diverse sets of molecules for drug discovery and material science.
| Reaction Type | Reactants | Typical Catalyst/Reagent | Product Class |
|---|---|---|---|
| Esterification | This compound + Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | This compound + Amine (R-NH₂) | Coupling Agent (e.g., DCC, EDC) or conversion to acid chloride first | Amide |
The carboxylic acid group of this compound can be reduced to form the corresponding primary alcohol, (2-Chloro-5-methylphenyl)ethanol, or the aldehyde, (2-Chloro-5-methylphenyl)acetaldehyde.
Direct reduction of the carboxylic acid to the alcohol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). edubull.com This is a high-yielding reaction for converting carboxylic acids to primary alcohols.
The synthesis of the aldehyde is more nuanced, as aldehydes are easily reduced further to alcohols. edubull.com A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reduced to the aldehyde using a milder, more controlled reducing agent. A classic example of this is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (Pd/BaSO₄) to prevent over-reduction to the alcohol. scribd.com
| Target Product | Intermediate | Reagent(s) | Reaction Name (if applicable) |
|---|---|---|---|
| Aromatic Alcohol | N/A (Direct Reduction) | Lithium aluminum hydride (LiAlH₄) | - |
| Aromatic Aldehyde | Acid Chloride | H₂, Pd/BaSO₄ | Rosenmund Reduction |
Acid halides and anhydrides are reactive derivatives of carboxylic acids that serve as important intermediates in synthesis. They are more electrophilic than the parent acid, making them excellent acylating agents for reactions with nucleophiles like alcohols and amines. libretexts.org
This compound can be converted to (2-Chloro-5-methylphenyl)acetyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.orglibretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding acid bromide. libretexts.org
Acid anhydrides can be formed by reacting an acid chloride with a carboxylate salt. libretexts.org For example, reacting (2-Chloro-5-methylphenyl)acetyl chloride with sodium (2-Chloro-5-methylphenyl)acetate would produce the symmetrical anhydride. This reaction provides a route to activate the carboxylic acid group for subsequent transformations. libretexts.org
| Product Class | Typical Reagent | General Utility |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Intermediate for amides, esters, and Friedel-Crafts acylation |
| Acid Bromide | Phosphorus tribromide (PBr₃) | Similar to acid chlorides, reactive acylating agent |
| Acid Anhydride | Acid Chloride + Carboxylate Salt | Acylating agent, alternative to acid halides |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and sulfonation. msu.edu The regiochemical outcome of these reactions is dictated by the directing effects of the three substituents already present on the ring: the chloro group (-Cl), the methyl group (-CH₃), and the acetic acid group (-CH₂COOH).
-Cl (at C2): Deactivating, Ortho-, Para-directing.
-CH₃ (at C5): Activating, Ortho-, Para-directing.
-CH₂COOH (at C1): Weakly deactivating, Ortho-, Para-directing.
The available positions for substitution are C3, C4, and C6. The interplay of the electronic and steric effects of the existing groups determines which position is most favorable for attack by an incoming electrophile.
Halogenation, such as chlorination or bromination, typically requires a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to generate a potent electrophile. masterorganicchemistry.com To predict the regioselectivity, the directing effects on the available positions must be considered:
Position C3: Ortho to the -Cl group, meta to the -CH₃ group.
Position C4: Meta to the -Cl group, ortho to the -CH₃ group.
Position C6: Ortho to the -Cl and -CH₂COOH groups, meta to the -CH₃ group.
The activating methyl group strongly directs incoming electrophiles to its ortho (C4, C6) and para (C1, occupied) positions. The deactivating chloro group directs to its ortho (C3) and para (C6) positions. The C6 position is sterically hindered by two adjacent substituents. The C4 position is activated by the ortho-methyl group. Therefore, substitution is most likely to occur at the C4 position, which is activated by the methyl group and less sterically hindered than C6.
| Reaction | Reagents | Predicted Major Product | Key Directing Influence |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | (2,4-Dichloro-5-methylphenyl)acetic acid | Activating -CH₃ group at C5 directs ortho to C4 |
| Bromination | Br₂, FeBr₃ | (2-Chloro-4-bromo-5-methylphenyl)acetic acid | Activating -CH₃ group at C5 directs ortho to C4 |
Nitration and sulfonation are key electrophilic aromatic substitution reactions for introducing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively.
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Studies on similar molecules, such as o-chlorobenzoic acid, show that nitration occurs, though it can produce isomeric products. google.com For this compound, the directing effects discussed previously would again favor substitution at the C4 position.
Sulfonation is usually performed with fuming sulfuric acid (H₂SO₄ with dissolved SO₃). youtube.com This reaction is often reversible. The regiochemical outcome is expected to be similar to that of halogenation and nitration, with the sulfonic acid group being introduced predominantly at the C4 position.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (2-Chloro-5-methyl-4-nitrophenyl)acetic acid |
| Sulfonation | SO₃, H₂SO₄ (Fuming Sulfuric Acid) | 4-(Carboxymethyl)-5-chloro-2-methylbenzenesulfonic acid |
Transformations at the Methylene (B1212753) Bridge
The methylene bridge of this compound, being alpha to both the aromatic ring and the carboxylic acid group, is an active site for various chemical transformations. Its protons are acidic and can be removed to form a nucleophilic enolate, paving the way for halogenation, alkylation, and acylation reactions.
Alpha-Halogenation and Subsequent Nucleophilic Substitution
The introduction of a halogen atom at the alpha-carbon of this compound significantly enhances its synthetic utility, converting it into a versatile intermediate for nucleophilic substitution reactions.
The most common method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.comyoutube.com This reaction involves treating the carboxylic acid with a halogen (typically bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the in-situ formation of an acyl bromide, which more readily forms an enol than the parent carboxylic acid. This enol then reacts with the halogen to yield the α-halo acyl bromide, which can be subsequently hydrolyzed to the α-halo carboxylic acid. chemistrysteps.com
A similar, well-documented procedure involves the alpha-bromination of the closely related 2-chlorophenylacetic acid. This transformation can be achieved by reacting (2-chloro)benzaldehyde with bromoform (B151600) (CHBr₃) and potassium hydroxide (B78521) in a biphasic system, often facilitated by a phase-transfer catalyst. google.comgoogleapis.com Another approach involves the radical-mediated bromination of phenylacetic acid using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). chemicalbook.com These established methods are directly applicable to this compound.
Once formed, the resulting α-bromo-(2-chloro-5-methylphenyl)acetic acid or its ester derivatives become potent electrophiles. The bromine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. For example, the methyl ester of α-bromo-(2-chloro)phenylacetic acid is a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. In this synthesis, the bromine is displaced by the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. google.comgoogleapis.com This highlights the industrial significance of α-halogenated phenylacetic acid derivatives.
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| (2-chloro)benzaldehyde | CHBr₃, KOH, Phase-Transfer Catalyst | α-bromo-(2-chloro)phenylacetic acid | Haloform-type Reaction | google.comgoogleapis.com |
| 2-phenylacetic acid | N-Bromosuccinimide (NBS), AIBN, CCl₄ | α-bromo-2-phenylacetic acid | Radical Bromination | chemicalbook.com |
| Generic Carboxylic Acid (R-CH₂-COOH) | 1. Br₂, PBr₃ (cat.) 2. H₂O | α-bromo-R-CH(Br)-COOH | Hell-Volhard-Zelinsky | chemistrysteps.com |
Alkylation and Acylation Reactions at the Alpha-Carbon
The acidic nature of the α-hydrogen atoms on the methylene bridge allows for the formation of a carbanion (enolate) intermediate, which can then react with various electrophiles. This enables the introduction of alkyl and acyl groups at the alpha-position, further diversifying the molecular structure.
The general strategy for α-alkylation involves the deprotonation of the carboxylic acid's alpha-carbon using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a dianion. This dianion, with negative charges on both the carboxylate oxygen and the α-carbon, can then react as a nucleophile with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond. msu.edu
While specific examples of alkylating this compound are not prevalent in readily available literature, the methodology is a standard and fundamental transformation for arylacetic acids. The reactivity is well-established for doubly-activated methylene groups, such as those found in malonic and acetoacetic esters, which are routinely alkylated in this manner. msu.edu
Similarly, α-acylation can be achieved by reacting the enolate intermediate with an acylating agent, such as an acid chloride or an anhydride. This introduces a keto functionality at the alpha-position, yielding a β-keto acid derivative. These compounds are synthetically valuable but can be prone to decarboxylation upon heating. A related process is the Friedel-Crafts acylation, which typically occurs on the aromatic ring but can be directed to the alpha-carbon under specific conditions or with modified substrates. For example, a related synthesis of 2,5-dimethylphenylacetic acid proceeds from 2-chloro-1-(2,5-dimethylphenyl)ethanone, a product of a Friedel-Crafts reaction, showcasing the manipulation of functional groups adjacent to the phenyl ring. google.com
Cyclization Reactions and Heterocycle Formation
This compound and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The carboxylic acid functionality can be readily converted into other groups like amides, esters, hydrazides, or acyl chlorides, which can then participate in intramolecular or intermolecular cyclization reactions to form stable ring systems. Nitrogen-containing heterocyles are of particular interest due to their prevalence in biologically active molecules. mdpi.com
One common strategy involves converting the carboxylic acid to its corresponding acid hydrazide by reaction with hydrazine. This hydrazide can then serve as a key intermediate. For instance, reaction with isocyanates followed by base-catalyzed cyclization can lead to 1,2,4-triazole (B32235) derivatives. Alternatively, reaction with aldehydes or ketones forms Schiff bases (hydrazones), which can undergo further cyclization. Reaction of these Schiff bases with chloroacetyl chloride can yield azetidin-2-ones (β-lactams), or reaction with thioacetic acid can produce thiazolidinones. researchgate.net Substituted phenyl acethydrazides have also been used to synthesize 1,3,4-thiadiazoles. asianpubs.org
Another powerful approach involves palladium-catalyzed intramolecular cyclization reactions. For example, derivatives of 2-chloroaniline (B154045) can be coupled with vinyl compounds to create precursors that, under the control of specific palladium catalysts and ligands, can selectively cyclize to form diverse N-heterocycles such as indoles, carbazoles, acridines, and dibenzazepines. nih.govmit.edu This demonstrates the potential for the (2-chloro-5-methylphenyl) moiety to be incorporated into complex, fused heterocyclic systems.
The formation of five-membered nitrogen heterocycles is a common theme in modern synthetic chemistry, often accelerated by methods like microwave irradiation. rsc.org The structural backbone of this compound is suitable for incorporation into such synthetic schemes, potentially leading to novel pyrazole, imidazole, or other five-membered ring systems with pharmaceutical applications. mdpi.com
| Precursor Derivative | Key Reagents | Heterocycle Formed | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted phenyl acethydrazide | Benzoyl chloride, H₂S | 1,3,4-Thiadiazole | Condensation/Cyclization | asianpubs.org |
| Acid hydrazide-derived Schiff base | Chloroacetyl chloride, Et₃N | Azetidin-2-one (β-Lactam) | [2+2] Cycloaddition | researchgate.net |
| Acid hydrazide-derived Schiff base | Thioacetic acid | Thiazolidinone | Cyclocondensation | researchgate.net |
| 2-Chloro-N-(2-vinyl)aniline derivative | Pd₂(dba)₃, Ligand, NaOt-Bu | Carbazole, Dibenzazepine, Acridine | Pd-catalyzed Intramolecular Cyclization | nih.govmit.edu |
Role As a Key Synthetic Intermediate and Building Block in Academic Research
Precursor in Agrochemical Research and Development
The structural motif of substituted phenylacetic acids is prominent in the field of agrochemicals. This compound, in particular, is investigated as a precursor for active ingredients due to its relationship with established classes of pesticides and herbicides.
(2-Chloro-5-methylphenyl)acetic acid is structurally related to the major class of phenoxy herbicides, such as MCPA ((4-Chloro-2-methylphenoxy)acetic acid) and 2,4-D ((2,4-dichlorophenoxy)acetic acid). wikipedia.orgnstri.ir These herbicides function as synthetic auxins, causing uncontrolled growth and leading to the death of susceptible broadleaf weeds. wikipedia.org While MCPA features a phenoxy-acetic acid structure, this compound is a phenylacetic acid derivative. This structural similarity makes it a valuable starting material for the synthesis of herbicidal analogs. Researchers utilize such precursors to explore new chemical space, aiming to develop novel herbicides with improved selectivity or different activity spectrums. The synthesis of MCPA itself can be achieved through the catalytic chlorination of 2-methylphenoxyacetic acid, a process that highlights the industry's focus on modifying simple aromatic acids to produce high-value agrochemicals. google.com
The substituted phenylacetic acid scaffold is also a recognized component in the development of insecticides and acaricides. A patent for producing the related compound, 2,5-dimethylphenylacetic acid, notes its utility in preparing compositions with insecticidal, acaricidal, and herbicidal properties. google.com This indicates that the core structure is relevant for creating molecules that target a range of agricultural pests. By using this compound as an intermediate, chemists can synthesize novel derivatives and screen them for activity against mites (acaricides) and insects (insecticides), contributing to the discovery of new crop protection agents.
| Compound Class | Application Area | Related Precursor Example |
| Phenoxy Herbicides | Agriculture (Weed Control) | 2-methylphenoxyacetic acid |
| Phenyl-substituted Ketoenols | Agriculture (Pest Control) | 2,5-dimethylphenylacetic acid |
| 1,2,4-Triazole (B32235) Insecticides | Agriculture (Insect Control) | Halogenated 2-thiophenecarboxylic acids |
Intermediate in the Synthesis of Therapeutically Relevant Scaffolds
Beyond agriculture, this compound serves as a building block in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. Its structure can be incorporated into scaffolds designed to interact with specific biological targets.
The search for orally available small-molecule agonists and positive allosteric modulators of the Glucagon-like peptide-1 receptor (GLP-1R) is an active area of research for the treatment of type 2 diabetes. nih.govnih.gov Current research literature on the synthesis of these modulators describes various heterocyclic scaffolds, such as thiazoles and imidazoles, as being effective. nih.govgoogle.com However, specific examples detailing the direct use of this compound as a key intermediate in the construction of these particular GLP-1R modulating compounds are not prominent in the reviewed scientific literature.
Aromatic sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. ucl.ac.uk The synthesis of these derivatives typically involves the reaction of an aromatic sulfonyl chloride with an amine. rsc.org this compound can be envisioned as a precursor for novel sulfonamides through established synthetic transformations. For instance, the carboxylic acid could be converted into an amine via a Curtius or Schmidt rearrangement. The resulting 1-(aminomethyl)-2-chloro-5-methylbenzene could then be reacted with various aromatic sulfonyl chlorides to yield a library of N-benzylsulfonamide derivatives. Alternatively, the carboxylic acid could be activated (e.g., as an acid chloride) and used to acylate the nitrogen of an existing sulfonamide, creating N-acylsulfonamide structures. These pathways demonstrate its potential as a versatile building block for expanding the chemical diversity of therapeutically relevant sulfonamides.
Phenylacetic acid derivatives are recognized as valuable starting materials for creating diverse libraries of compounds for biological screening and the development of chemical probes. mdpi.comresearchgate.net The synthesis of new derivatives with potential biological activities allows for broad functionalization and exploration of structure-activity relationships. mdpi.com The chloro-methylphenyl substitution pattern is relevant in this field; for example, the related N-(2-chloro-6-methylphenyl) moiety has been incorporated into molecules developed as covalent chemical probes. escholarship.org By using this compound as a core structure, researchers can generate libraries of amides, esters, and other derivatives. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify novel inhibitors, modulators, or probes for studying cellular processes. nih.gov
| Target Scaffold / Library | Therapeutic Area / Research Application | Synthetic Role of Precursor |
| Aromatic Sulfonamides | Medicinal Chemistry | Provides the substituted aromatic moiety after functional group transformation. |
| Biologically Active Probes | Drug Discovery, Chemical Biology | Serves as a core building block for creating diverse chemical libraries. |
Utilization in Polymer and Material Science Precursors
While direct, large-scale applications of this compound as a monomer in commodity polymers are not extensively documented, its utility as a precursor for specialized polymers and functional materials is an area of active research. The unique combination of reactive functional groups on the molecule allows for its incorporation into polymer backbones or as a pendant group to impart specific properties such as thermal stability, flame retardancy, or altered solubility.
One area of exploration is its use in the synthesis of novel liquid crystals. The rigid phenyl ring structure, substituted with polar chloro and nonpolar methyl groups, can be a foundational element in designing molecules with mesomorphic properties. For instance, substituted phenylacetic acids can be esterified with various phenol (B47542) derivatives to create compounds that exhibit liquid crystalline phases over specific temperature ranges. These materials have potential applications in display technologies and optical switching devices.
Furthermore, the carboxylic acid functionality of this compound allows for its conversion into a variety of derivatives, such as esters and amides, which can then act as monomers in polymerization reactions. For example, conversion to an acrylic or methacrylic ester would yield a monomer suitable for free-radical polymerization, leading to the formation of specialty acrylic polymers with tailored refractive indices or surface properties.
Below is a table summarizing the potential functionalization of this compound for the synthesis of polymer precursors:
| Derivative Type | Potential Polymerization Method | Potential Polymer Properties |
| Acrylate/Methacrylate Esters | Free-Radical Polymerization | Modified optical properties, increased thermal stability |
| Diol/Diamide Derivatives | Condensation Polymerization | Polyesters, Polyamides with enhanced flame retardancy |
| Epoxy Resins | Ring-Opening Polymerization | High-performance thermosets with improved chemical resistance |
Strategic Integration in Multi-Step Organic Synthesis Methodologies
The strategic value of this compound in multi-step organic synthesis lies in its capacity to serve as a versatile scaffold for the construction of complex molecular architectures, particularly in the synthesis of bioactive compounds and functional organic molecules. researchgate.netmdpi.com The presence of the carboxylic acid, chloro, and methyl groups allows for a variety of chemical manipulations, making it a valuable starting material or intermediate.
The carboxylic acid group is a primary site for transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, providing a handle for coupling with other molecules. For instance, in the synthesis of potential pharmaceutical agents, the carboxylic acid can be coupled with various amines or alcohols to introduce diverse substituents and explore structure-activity relationships.
The chloro and methyl groups on the aromatic ring also play a crucial role in directing further electrophilic aromatic substitution reactions. These substituents influence the regioselectivity of subsequent reactions, allowing for the controlled introduction of additional functional groups onto the phenyl ring. Moreover, the chlorine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This enables the elaboration of the aromatic core and the construction of more complex molecular frameworks. mdpi.comresearchgate.net
A general synthetic strategy often involves the initial modification of the acetic acid side chain, followed by functionalization of the aromatic ring. For example, the carboxylic acid can be protected or converted to a less reactive functional group while reactions are performed on the aromatic ring. Subsequently, the carboxylic acid can be deprotected or regenerated for further transformations.
The following table outlines common synthetic transformations involving this compound in multi-step synthesis:
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Phenylacetate (B1230308) Esters |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Phenylacetamides |
| Reduction | Reducing Agent (e.g., LiAlH₄) | 2-(2-Chloro-5-methylphenyl)ethanol |
| Halogenation | Halogenating Agent (e.g., NBS, Cl₂) | Halogenated Phenylacetic Acids |
| Nitration | HNO₃, H₂SO₄ | Nitrated Phenylacetic Acids |
| Cross-Coupling | Boronic Acid, Palladium Catalyst (Suzuki) | Biaryl Acetic Acids |
These transformations highlight the adaptability of this compound as a building block, enabling chemists to strategically plan and execute the synthesis of a wide array of target molecules with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net
Spectroscopic and Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For (2-Chloro-5-methylphenyl)acetic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methyl group protons.
The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups. The aromatic region is expected to show a complex splitting pattern due to the coupling between non-equivalent protons on the substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons giving rise to each signal.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.20 - 7.40 | Multiplet | - |
| Methylene (-CH₂-) | 3.70 | Singlet | - |
| Methyl (-CH₃) | 2.30 | Singlet | - |
| Carboxylic Acid (-COOH) | 11.0 - 12.0 | Singlet (broad) | - |
Note: Predicted data is based on computational models and may vary from experimental values.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms.
For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons (with variations due to substitution), the methylene carbon, and the methyl carbon. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring will influence the chemical shifts of the ring carbons.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic C-Cl | ~134 |
| Aromatic C-CH₂ | ~133 |
| Aromatic C-CH₃ | ~137 |
| Aromatic C-H | 127 - 131 |
| Methylene (-CH₂-) | ~40 |
| Methyl (-CH₃) | ~20 |
Note: Predicted data is based on computational models and may vary from experimental values.
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for establishing detailed connectivity within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in assigning the signals of the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₉ClO₂), the expected monoisotopic mass is approximately 184.0291 g/mol . HRMS can confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 185.0364 |
| [M+Na]⁺ | 207.0183 |
| [M-H]⁻ | 183.0218 |
Data sourced from computational predictions.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule.
The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of a carboxymethylene radical (-CH₂COOH, 59 Da), leading to the formation of a substituted benzyl (B1604629) cation. The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are powerful analytical techniques that couple the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govcranfield.ac.uk In the analysis of this compound, LC would first separate the compound from a sample matrix based on its physicochemical properties, such as polarity.
Following separation, the analyte is introduced into the mass spectrometer, where it is ionized. Common ionization techniques include Electrospray Ionization (ESI), which is well-suited for polar molecules like carboxylic acids. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly accurate mass information that confirms the molecular weight of the compound.
In mass spectrometry, molecules often form adducts with ions present in the mobile phase or solvent, such as hydrogen ([M+H]+), sodium ([M+Na]+), or ammonium (B1175870) ([M+NH4]+). uni.lu In negative ion mode, the deprotonated molecule ([M-H]-) is commonly observed. High-resolution mass spectrometry can provide the exact mass of these ions, allowing for the determination of the elemental formula. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in structural confirmation. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.03639 | 133.9 |
| [M+Na]⁺ | 207.01833 | 143.6 |
| [M-H]⁻ | 183.02183 | 136.8 |
| [M+NH₄]⁺ | 202.06293 | 154.5 |
| [M+K]⁺ | 222.99227 | 139.8 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the very broad absorption from the O-H stretching vibration of the carboxylic acid group, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.info The C=O (carbonyl) stretch of the carboxylic acid gives rise to a strong, sharp peak usually found between 1730 and 1700 cm⁻¹. docbrown.info
The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations from the aromatic protons, which are observed just above 3000 cm⁻¹. The C-Cl stretch would be expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |
| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1730 - 1700 | Strong, Sharp |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Alkyl (C-H) | Bending | 1450 - 1350 | Medium |
| Aryl-Cl | Stretching | ~1100 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.
The structure of this compound contains two primary chromophores: the substituted benzene ring and the carbonyl group (C=O) of the carboxylic acid. The benzene ring undergoes π → π* transitions, which are typically observed as strong absorptions. Substituted benzenes often show two distinct bands, the E2-band around 200-220 nm and the B-band, which is weaker and appears at longer wavelengths (around 250-280 nm). The carbonyl group can undergo a weak n → π* transition. For simple carboxylic acids, this absorption is often observed near 200-210 nm. semanticscholar.org
X-ray Crystallography for Solid-State Structural Determination
Table 3: Representative Crystal Data for the Isomer 2-(2-Chlorophenyl)acetic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1473 (7) |
| b (Å) | 5.8265 (3) |
| c (Å) | 15.4299 (7) |
| β (°) | 101.155 (5) |
| Volume (ų) | 806.83 (8) |
| Z (Molecules per unit cell) | 4 |
Computational Chemistry and Theoretical Studies of 2 Chloro 5 Methylphenyl Acetic Acid
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for (2-Chloro-5-methylphenyl)acetic acid can reveal details about its geometry, orbital energies, and charge distribution.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (particularly the C-C bond of the acetic acid side chain and the C-O bond if it were a phenoxyacetic acid), multiple stable conformations, or conformers, may exist.
Conformational analysis involves systematically exploring the potential energy surface to identify all low-energy conformers. uc.ptresearchgate.net Theoretical studies on similar substituted acetic acid derivatives have shown that different spatial arrangements of the substituent groups can lead to significant differences in energy and, consequently, in physical and chemical properties. uc.pt For this compound, key dihedral angles would be scanned to locate all energy minima. The relative energies of these conformers determine their population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
| A | ~0° (cis) | 0.5 |
| B | ~180° (trans) | 0.0 |
| C | ~60° (gauche) | 2.1 |
| D | ~-60° (gauche) | 2.1 |
This table illustrates hypothetical data from a conformational analysis, showing the relative stability of different arrangements of the carboxylic acid group. The 'trans' conformer is often found to be the most stable for carboxylic acids.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. For this compound, DFT calculations would map the spatial distribution of these orbitals, showing that the HOMO is likely localized on the phenyl ring and the carboxylate group, while the LUMO may be distributed over the aromatic system.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
This table provides example energy values for the frontier orbitals. The large energy gap would suggest a relatively stable molecule.
An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.netwolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent neutral or weakly polar regions.
For this compound, an MEP map would show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.netpearson.com The acidic proton of the carboxyl group would appear as a region of high positive potential (blue). The aromatic ring would exhibit a more complex potential distribution due to the influence of the electron-withdrawing chlorine atom and the electron-donating methyl group. This visual tool is invaluable for predicting intermolecular interactions, such as drug-receptor binding. scispace.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of molecular motion and interactions with its environment. MD simulations model the dynamic behavior of this compound, providing insights into its conformational flexibility and how it is influenced by solvent molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. QSAR models are built by calculating a set of molecular descriptors (properties derived from the chemical structure) and using statistical methods to find a mathematical equation that relates these descriptors to an observed activity.
For a class of compounds including this compound, such as phenoxyacetic acid herbicides, QSAR studies can predict biological efficacy. mdpi.com Descriptors used in such models often include lipophilicity (logP), electronic properties (like HOMO/LUMO energies and partial charges), and steric parameters. mdpi.com By developing a robust QSAR model for a set of related phenylacetic acids, the activity of new, unsynthesized analogues could be predicted, guiding the design of more potent or selective molecules. For instance, a QSAR model might reveal that increasing the electron-withdrawing character of a substituent at a specific position on the phenyl ring enhances activity, thereby informing future synthetic efforts.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step.
For this compound, computational methods could be used to explore various reaction pathways, such as its synthesis, degradation, or metabolic transformation. For example, DFT calculations could model the reaction of p-xylene (B151628) with chloroacetyl chloride, a potential synthetic route, to understand the regioselectivity and energy profile of the Friedel-Crafts acylation step. google.com Similarly, the mechanism of its atmospheric degradation, perhaps initiated by hydroxyl radicals, could be mapped out. copernicus.orgresearchgate.net These studies provide a fundamental understanding of the molecule's reactivity and stability under different chemical conditions.
In Silico Screening and Virtual Library Design Applications
This compound, with its distinct chemical scaffold, presents a valuable starting point for computational chemistry endeavors, particularly in the realms of in silico screening and the design of virtual compound libraries. These computational techniques are instrumental in modern drug discovery and materials science, offering a rapid and cost-effective means to identify novel compounds with desired biological activities or material properties. The structural simplicity and modifiable nature of the phenylacetic acid backbone allow for its use as a core structure in the generation of diverse chemical libraries for virtual screening campaigns. researchgate.net
Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a biological target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery pipeline. Phenylacetic acid derivatives are frequently explored in such studies due to their versatile binding capabilities. researchgate.net
The design of a virtual library based on the this compound scaffold would typically involve the systematic modification of its structure. This can be achieved by introducing a variety of functional groups at different positions on the phenyl ring or by altering the acetic acid moiety. The goal is to create a comprehensive collection of virtual compounds that cover a wide range of chemical space and potential biological activities.
A hypothetical virtual library derived from this compound could be screened against a specific biological target, for instance, an enzyme implicated in a disease pathway. The screening process would utilize molecular docking simulations to predict the binding affinity and mode of interaction of each compound in the library with the target's active site. The results of such a screening could be presented in a data table, as illustrated below.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| CMPA-001 | Parent Compound | -6.5 | ARG120, TYR350 |
| CMPA-002 | Addition of a hydroxyl group at C4 | -7.2 | ARG120, TYR350, ASP300 |
| CMPA-003 | Replacement of chloro group with bromo | -6.8 | ARG120, TYR350 |
| CMPA-004 | Esterification of the carboxylic acid | -5.9 | TYR350 |
The data from virtual screening can also be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a library of this compound derivatives, a QSAR model could predict the inhibitory activity against a target enzyme based on various molecular descriptors.
An example of the type of data used for building a QSAR model is shown in the table below.
| Compound ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Predicted IC50 (µM) |
|---|---|---|---|---|
| CMPA-001 | 184.61 | 2.5 | 37.3 | 15.2 |
| CMPA-002 | 200.61 | 2.1 | 57.5 | 8.9 |
| CMPA-003 | 229.06 | 2.7 | 37.3 | 12.5 |
| CMPA-004 | 198.64 | 2.9 | 26.3 | 25.8 |
Emerging Research Directions and Future Perspectives
Development of Novel Organocatalytic and Biocatalytic Transformations
The future synthesis and modification of (2-Chloro-5-methylphenyl)acetic acid and its derivatives are likely to be heavily influenced by advancements in organocatalysis and biocatalysis, which offer pathways to chiral compounds and greener processes.
Organocatalysis: This field presents significant opportunities for creating stereochemically complex molecules from the this compound scaffold. Research has demonstrated the successful enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries, a technique that could be directly applied to produce chiral derivatives of this compound with high enantioselectivity. nih.gov Furthermore, the broader field of organocatalysis has seen rapid development in atroposelective reactions, which are used to synthesize axially chiral compounds. beilstein-journals.org Given that the phenylacetic acid core is a viable substrate in many organocatalytic reactions, future work could explore its use in asymmetric cycloadditions or functionalizations to generate novel molecular architectures with controlled stereochemistry.
Biocatalysis: The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. mdpi.comsiena.edu For a chlorinated aromatic compound like this compound, biocatalysis holds promise in several areas. Enzymes such as catechol 1,2-dioxygenase have been shown to be effective in the decomposition of chlorinated aromatic hydrocarbons, suggesting a potential pathway for the bioremediation or biodegradation of this compound. nih.gov In a synthetic context, enzymes could be engineered to perform enantioselective transformations on the molecule or its precursors. Whole-cell biocatalysis, which avoids costly enzyme purification, could be developed for transformations like the conversion of a corresponding nitrile precursor directly to the carboxylic acid, a strategy already proven for other phenylacetic acids. researchgate.netyoutube.com The high regioselectivity and stereocontrol of enzymes could be harnessed to synthesize specific, high-value bioactive compounds derived from the this compound framework. nih.gov
| Catalytic Approach | Potential Transformation of this compound | Key Advantages |
| Organocatalysis | Enantioselective alkylation, Atroposelective synthesis | Access to chiral compounds, Metal-free reactions |
| Biocatalysis | Stereoselective synthesis, Biodegradation | High selectivity, Green chemistry, Mild reaction conditions |
Exploration of Unusual Reactivity under Non-Conventional Conditions
Moving beyond traditional thermal reactions, the exploration of non-conventional energy sources like light and sound is a key future perspective for manipulating this compound.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. arizona.edu Arylacetic acids are known to be excellent substrates in these reactions. For instance, photocatalytic methods have been developed for the decarboxylative coupling of arylacetic acids with aldehydes to form secondary alcohols. researchgate.netacs.org Other research has demonstrated the oxidative decarboxylation of arylacetic acids to generate valuable aryl aldehydes and ketones. chemrevlett.com A particularly innovative direction is the photocatalytic carboxylation of aryl alkenes with CO2, which proceeds through C=C bond cleavage to generate aryl acetic acids. eurekalert.org Applying these techniques to this compound or its precursors could enable novel, energy-efficient synthetic routes and functionalizations that are difficult to achieve with conventional methods.
Sonochemistry: The application of high-intensity ultrasound can dramatically accelerate chemical reactions and enable new transformations through the phenomenon of acoustic cavitation. rsc.org This technique, a cornerstone of mechanochemistry, has been shown to reduce reaction times significantly in syntheses such as the Ullmann-Goldberg reaction of o-chlorobenzoic acid in water. researchgate.net The principles of sonochemistry could be applied to intensify the synthesis of this compound or its derivatives, potentially allowing for the use of environmentally benign solvents like water and reducing energy consumption. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The industrial production and laboratory-scale discovery of derivatives of this compound stand to be revolutionized by the adoption of flow chemistry and automated synthesis.
Flow Chemistry: Continuous flow manufacturing offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. acs.org Syntheses of phenylacetic acid derivatives, such as through palladium-catalyzed carbonylation, are well-suited for adaptation to flow systems. researchgate.net Key reaction steps like saponification of an ester precursor or amide formation from the carboxylic acid can be performed efficiently in heated flow reactors with short residence times. acs.org Integrating the synthesis of this compound into a continuous flow process could lead to a safer, more efficient, and more sustainable manufacturing protocol.
Automated Synthesis: Automated platforms are transforming chemical research by enabling high-throughput synthesis and optimization. chemspeed.comxtalpi.com These robotic systems can perform a wide range of chemical reactions in parallel, including amide couplings, Suzuki couplings, and reductive aminations. sigmaaldrich.commetoree.comwikipedia.org The this compound molecule, with its reactive carboxylic acid handle and functionalized aromatic ring, is an ideal starting material for automated library synthesis. By reacting it with diverse arrays of amines, alcohols, or boronic acids using an automated synthesizer, large libraries of novel derivatives can be rapidly generated for screening in drug discovery and materials science.
| Technology Platform | Application to this compound | Primary Benefits |
| Flow Chemistry | Continuous manufacturing and derivatization | Enhanced safety, Scalability, Process intensification |
| Automated Synthesis | High-throughput library generation | Increased speed, Parallel experimentation, Accelerated discovery |
Design of Next-Generation Chemical Probes and Reagents
The unique substitution pattern of this compound makes it an attractive scaffold for the development of specialized chemical probes and reagents. Phenylacetic acid derivatives are recognized for their biological activities and potential use in pharmaceuticals. ontosight.aimdpi.com Research has shown that similar acetic acid-based structures, such as 2-(thiophen-2-yl)acetic acid, can serve as foundational platforms for developing potent and selective enzyme inhibitors. frontiersin.org
By analogy, the this compound core could be systematically modified to create targeted chemical probes. The carboxylic acid group provides a convenient attachment point for conjugating reporter molecules like fluorophores or affinity tags. The chloro and methyl groups on the phenyl ring can be used to fine-tune the molecule's steric and electronic properties, enabling precise control over its binding affinity and selectivity for a biological target. Such probes could be invaluable tools for studying complex biological processes and validating new drug targets.
Cross-Disciplinary Applications in Materials Science and Green Technologies
The future utility of this compound extends beyond traditional organic and medicinal chemistry into the realms of materials science and sustainable technologies.
Materials Science: Phenylacetic acid itself is used as a precursor in the synthesis of advanced materials, including single-molecule magnets and complex chromones. Its derivatives also serve as building blocks for polymers. youtube.com The specific structure of this compound could be exploited to create novel functional materials. It could act as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers, where the chloro and methyl substituents would influence the resulting structure and properties, such as porosity or catalytic activity.
Green Technologies: The principles of green chemistry are central to the future development of this compound. This includes the adoption of greener synthetic routes, such as biocatalytic processes, photocatalysis using renewable light energy, and reactions in environmentally friendly solvents like water. nih.goveurekalert.orgresearchgate.net An especially promising green synthesis method involves the direct, catalyst-free reaction of toluene (B28343) derivatives with carbon dioxide in water microdroplets, which could offer a one-step, waste-free route to phenylacetic acids. acs.org Furthermore, understanding the enzymatic degradation pathways of chlorinated aromatics could inform the design of biodegradable materials derived from this compound or lead to bioremediation strategies for related pollutants. nih.gov
Q & A
Q. What are the common synthetic routes for preparing (2-Chloro-5-methylphenyl)acetic acid?
Methodological Answer: Synthesis typically involves functional group transformations on substituted phenyl precursors. For example:
- Ester Hydrolysis : Ethyl or methyl esters of the target compound (e.g., ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) can undergo alkaline hydrolysis using NaOH or KOH to yield the free acetic acid derivative .
- Substitution Reactions : Chlorination or alkylation of pre-functionalized aromatic rings, such as glycidyl ether derivatives, followed by oxidation or deprotection steps .
- Condensation Reactions : Carbamimidothioic acid intermediates may react with acetic acid derivatives under controlled pH and temperature conditions .
Key Validation: Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis or NMR spectroscopy.
Q. How can the purity of this compound be assessed?
Methodological Answer: Purity analysis involves:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Titration : For quantitative assessment, dissolve the compound in ethanol and titrate against standardized NaOH (0.1 M) using phenolphthalein as an indicator. Compare results with theoretical equivalents .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms structural integrity and purity by identifying lattice parameters and bond angles .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from tautomerism, solvent effects, or crystallographic disorder. Mitigation strategies include:
- Multi-Technique Cross-Validation : Compare NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, unexpected NOE effects in NMR may indicate rotational isomerism .
- X-Ray Crystallography : Use SHELX programs to resolve ambiguous electron density maps. ORTEP-3 visualizations clarify spatial arrangements of substituents, distinguishing between positional isomers .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict spectroscopic profiles, which are compared to experimental data to identify outliers .
Q. How can researchers analyze the interaction of this compound with biological targets?
Methodological Answer: Pharmacological studies employ:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., cyclooxygenase-2). Validate docking poses with MD simulations .
- In Vitro Assays : Measure inhibition constants (IC₅₀) via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Adjust buffer conditions (pH 7.4, 37°C) to mimic physiological environments .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and quantify real-time binding kinetics with receptors .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer: Challenges include poor crystal growth due to hydrophobic substituents. Solutions involve:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) mixed with non-polar antisolvents (hexane) under slow evaporation .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (e.g., 25°C → 4°C over 72 hours) to promote nucleation .
- Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice frameworks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound?
Methodological Answer: Discrepancies often stem from solvent polarity or measurement techniques. Systematic approaches include:
- Hansen Solubility Parameters : Calculate HSP values to predict solubility in untested solvents .
- Gravimetric Analysis : Saturate solvents at controlled temperatures (25°C ± 0.1°C), filter residues, and quantify dissolved mass via UV-Vis calibration curves .
- Literature Benchmarking : Cross-reference with structurally analogous compounds (e.g., (p-Methylphenoxy)acetic acid) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
